molecular formula C13H20BN3O4 B8314144 (2-(4-(Ethoxycarbonyl)-4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid

(2-(4-(Ethoxycarbonyl)-4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No. B8314144
M. Wt: 293.13 g/mol
InChI Key: JPFSFPPCUFPQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(4-(Ethoxycarbonyl)-4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is a useful research compound. Its molecular formula is C13H20BN3O4 and its molecular weight is 293.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(4-(Ethoxycarbonyl)-4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-(Ethoxycarbonyl)-4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-(4-(Ethoxycarbonyl)-4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid

Molecular Formula

C13H20BN3O4

Molecular Weight

293.13 g/mol

IUPAC Name

[2-(4-ethoxycarbonyl-4-methylpiperidin-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C13H20BN3O4/c1-3-21-11(18)13(2)4-6-17(7-5-13)12-15-8-10(9-16-12)14(19)20/h8-9,19-20H,3-7H2,1-2H3

InChI Key

JPFSFPPCUFPQNO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N2CCC(CC2)(C)C(=O)OCC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-chloropyrimidine-5-boronic acid (4.00 g, 25.3 mmol) were added ethyl 4-methylpiperidine-4-carboxylate hydrochloride (4.09 g, 23.9 mmol), ethanol (40 mL) and triethylamine (9.0 mL, 64.0 mmol). The mixture was heated at 80° C. for 3 h before being concentrated in vacuo. The reaction mixture was partitioned between water (100 mL) and ethyl acetate (100 mL), then the aqueous layer was separated and extracted with ethyl acetate (2×100 mL). The organic layers were combined and washed with brine (100 mL), then dried (Na2SO4). The solvent was then removed under reduced pressure and the crude reaction mixture was purified by flash column chromatography on silica (Biotage SNAP 100 g, Isolera). Gradient elution, with 100% dichloromethane to 30% methanol/dichloromethane, afforded the title compound (4.27 g, 43% yield, 74% purity) as a brown oil. LCMS (pH 10): MH+ m/z 294.1, RT 0.652 minutes.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

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